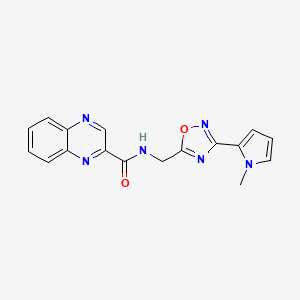
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound belonging to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions:
Formation of Quinoxaline Core: : Begin with a condensation reaction between o-phenylenediamine and a suitable dicarbonyl compound like glyoxal.
Introduction of Oxadiazole Ring: : Utilize a cyclization reaction, generally involving nitriles and amidoximes under dehydrating conditions.
Attachment of Pyrrole Unit: : Perform a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods like Suzuki or Sonogashira coupling.
Final Coupling: : The final step involves coupling the oxadiazole-modified quinoxaline with the pyrrole derivative, often under conditions promoting amide bond formation.
Industrial Production Methods: Industrial-scale production would likely involve optimizing these reactions to maximize yield and purity, often using continuous flow reactors and automated systems for efficiency. Catalysts, solvents, and reaction temperatures would be carefully controlled to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide can undergo various chemical reactions:
Oxidation: : Oxidizing agents like m-chloroperoxybenzoic acid can convert specific functional groups to their oxidized forms.
Reduction: : Reducing agents such as lithium aluminum hydride can reduce nitro groups or carbonyl functionalities within the structure.
Substitution: : Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions: Common reagents include:
Oxidation: : m-Chloroperoxybenzoic acid, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halides or alkoxides under aprotic solvent conditions.
Major Products Formed: Depending on the reaction, products can include oxidized quinoxaline derivatives, reduced oxadiazole analogs, or substituted pyrrole compounds, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used to study electronic transitions and molecular interactions due to its unique structural features. It can serve as a ligand in coordination chemistry or a starting material for synthesizing more complex molecules.
Biology: Biologically, derivatives of this compound are researched for their potential as antimicrobial, antiviral, and anticancer agents. The structural features allow it to interact with various biological targets, making it a promising candidate for drug development.
Medicine: In medicine, it is explored for its ability to inhibit specific enzymes or receptors. Its unique structure makes it suitable for designing molecules that can cross biological membranes and reach intracellular targets.
Industry: Industrially, this compound can be utilized in material sciences, particularly in creating organic semiconductors, photovoltaic materials, or as part of molecular sensors due to its electronic properties.
Mechanism of Action
The mechanism of action typically involves the compound interacting with biological macromolecules such as proteins or DNA. For example:
Enzyme Inhibition: : It can bind to the active site of enzymes, preventing substrate access and thus inhibiting enzymatic activity.
Receptor Binding: : It may mimic natural ligands, binding to receptors and modulating their activity, which can alter cellular signaling pathways.
Specific pathways could include inhibition of kinases or interaction with G-protein coupled receptors, impacting cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other quinoxaline derivatives like quinoxaline-2-carboxylic acid and oxadiazole-linked molecules such as 3-(4-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole.
Uniqueness: The uniqueness of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide lies in its specific structural combination, which imparts distinctive electronic properties and reactivity profiles. This makes it a valuable tool in both research and practical applications, offering functionalities not easily replicated by other compounds.
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-23-8-4-7-14(23)16-21-15(25-22-16)10-19-17(24)13-9-18-11-5-2-3-6-12(11)20-13/h2-9H,10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXMJUQIGVFAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)
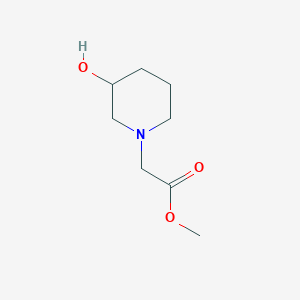
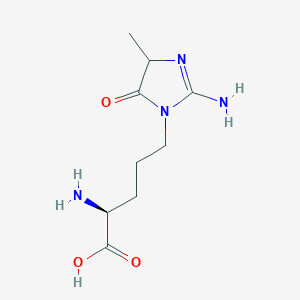
![ethyl 3-({2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2700604.png)
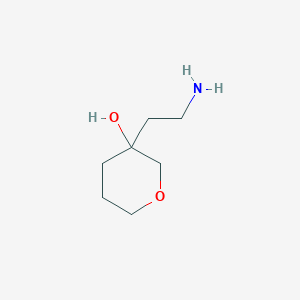
![N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700609.png)
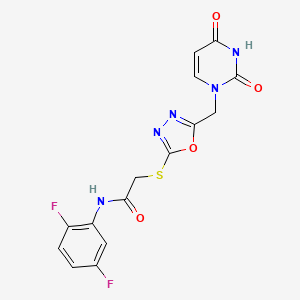
![2-{[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2700611.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2700612.png)
![1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride](/img/structure/B2700615.png)
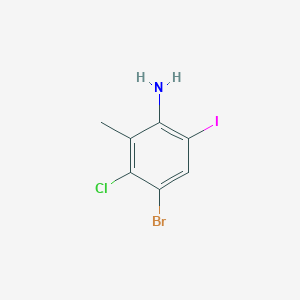
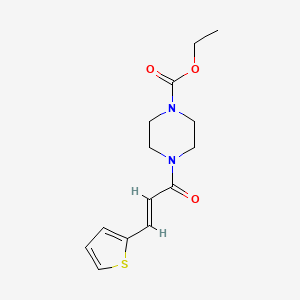
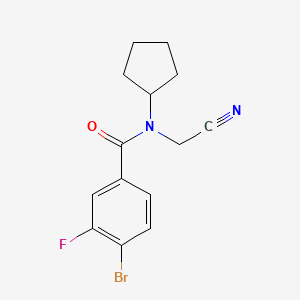
![2-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2700623.png)
